2,2-Diaminoheptanedioic acid
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Overview
Description
“2,2-Diaminoheptanedioic acid”, also known as “2,6-Diaminopimelic acid”, is a chemical compound with the molecular formula C7H14N2O4 . It is produced in bacteria and is a component of the cell wall. It is also synthesized by higher plants . This compound is essential for microbial metabolism and is a potential marker for quantification of microbial proteins .
Synthesis Analysis
The synthesis of “2,2-Diaminoheptanedioic acid” has been realized via pure enzyme catalysis from lysine hydroxylation and decarboxylation . An efficient, green, and sustainable biosynthetic method on an industrial scale has been developed for its production . This approach involves a two-stage hydroxylation and decarboxylation process using engineered E. coli BL21 (DE3) cell catalysis .
Molecular Structure Analysis
The molecular structure of “2,2-Diaminoheptanedioic acid” contains a total of 26 bonds. There are 12 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 2 carboxylic acids (aliphatic), 2 primary amines (aliphatic), and 2 hydroxyl groups .
Physical And Chemical Properties Analysis
“2,2-Diaminoheptanedioic acid” has a molecular weight of 190.20 . It is a white to off-white powder . The melting point is approximately 295 °C .
Scientific Research Applications
Enzyme Inhibition and Antibacterial Agents
2,2-Diaminoheptanedioic acid has potential applications in inhibiting enzymes of the diaminopimelate pathway, which is crucial in L-lysine biosynthesis. This property suggests its use as a selective antibacterial agent or herbicide. Enantioselective syntheses of various derivatives of this compound have been explored for these purposes (Bold et al., 1992).
Neuropeptide Y Receptor Agonist
The compound has been identified as a high-affinity agonist for the Neuropeptide Y (NPY) Y4 receptor. Studies on the synthesis and pharmacological characterization of its diastereomers have been conducted, which are significant for understanding receptor binding and functional cellular assays (Kuhn et al., 2016).
Bio-based Production of Monomers and Polymers
In the field of biotechnology, there's a growing interest in the bio-based production of monomers and polymers. Metabolic engineering of microorganisms has been explored for producing polyamide precursors like diamines, which includes compounds like 2,2-Diaminoheptanedioic acid. This approach is environmentally friendly and utilizes renewable resources (Chung et al., 2015).
Catalysis in Chemical Reactions
2,2-Diaminoheptanedioic acid and its derivatives have been shown to catalyze asymmetric aldol reactions efficiently. This catalytic activity is crucial in organic chemistry for synthesizing various compounds with high enantioselectivity (Liu et al., 2012).
Viral Disease Control in Agriculture
Certain derivatives of 2,2-Diaminoheptanedioic acid have been used in agricultural studies to elicit systemic defense responses in plants against multiple viruses. This suggests its potential application in enhancing plant immunity and controlling viral diseases in crops (Kong et al., 2018).
Safety And Hazards
Future Directions
While the future directions of “2,2-Diaminoheptanedioic acid” are not explicitly mentioned in the search results, it’s worth noting that controlled drug delivery systems are being developed to combat the problems associated with conventional drug delivery . This could potentially involve the use of “2,2-Diaminoheptanedioic acid” in the future.
properties
IUPAC Name |
2,2-diaminoheptanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4/c8-7(9,6(12)13)4-2-1-3-5(10)11/h1-4,8-9H2,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWJUUUDZFZUKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(C(=O)O)(N)N)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598484 |
Source
|
Record name | 2,2-Diaminoheptanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diaminoheptanedioic acid | |
CAS RN |
2577-62-0 |
Source
|
Record name | 2,2-Diaminoheptanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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